molecular formula C20H17N5O3S B11293573 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B11293573
M. Wt: 407.4 g/mol
InChI Key: ULKZGAQOBKZDNL-UHFFFAOYSA-N
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Description

2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that features a furan ring, a pteridine core, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanyl-acetamide group under controlled conditions, such as using a base catalyst in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pteridines, oxidized furan derivatives, and modified acetamide compounds. These products can be further utilized in different applications, such as drug development and material science .

Scientific Research Applications

2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The furan ring and pteridine core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • **2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
  • 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
  • 5-Furan-2-yl-4H[1,2,4]triazole-3-thiol

Uniqueness

Compared to similar compounds, 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide stands out due to its unique combination of a furan ring, a pteridine core, and a sulfanyl-acetamide linkage.

Properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-4-oxopteridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H17N5O3S/c1-13-4-2-5-14(10-13)23-16(26)12-29-20-24-18-17(21-7-8-22-18)19(27)25(20)11-15-6-3-9-28-15/h2-10H,11-12H2,1H3,(H,23,26)

InChI Key

ULKZGAQOBKZDNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CO4

Origin of Product

United States

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